5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine
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Overview
Description
5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine is a heterocyclic compound that contains both pyrazine and imidazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-4-methyl-3-nitropyrazine with methanol in the presence of sodium methoxide, followed by bromination with bromine in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or other nucleophiles can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study enzyme interactions and cellular pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites in enzymes, affecting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methoxy-4-methyl-3-nitropyrazine
- 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-2,6-dione
Uniqueness
5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine is unique due to its specific substitution pattern and the presence of both pyrazine and imidazole rings. This combination can result in distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H9BrN4O |
---|---|
Molecular Weight |
269.10 g/mol |
IUPAC Name |
5-bromo-3-methoxy-2-(4-methylimidazol-1-yl)pyrazine |
InChI |
InChI=1S/C9H9BrN4O/c1-6-4-14(5-12-6)8-9(15-2)13-7(10)3-11-8/h3-5H,1-2H3 |
InChI Key |
IWJMSTASUUJQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=NC=C(N=C2OC)Br |
Origin of Product |
United States |
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